molecular formula C15H19F3N2O3 B2626756 1-(tetrahydro-2H-pyran-4-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 2034571-83-8

1-(tetrahydro-2H-pyran-4-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No. B2626756
CAS RN: 2034571-83-8
M. Wt: 332.323
InChI Key: AECQZZRQGXGYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tetrahydro-2H-pyran-4-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Cardiac Myosin Activation for Heart Failure Treatment

A study by Manickam et al. (2017) synthesized a series of flexible urea derivatives, including modifications with a tetrahydropyran-4-yl moiety, demonstrating selective activation of cardiac myosin ATPase. These compounds showed potential as cardiac myosin activators, offering a novel therapeutic strategy for the treatment of systolic heart failure. Specifically, the substitution of the phenyl ring with tetrahydropyran-4-yl significantly enhanced cardiac myosin ATPase activation, suggesting its role in developing newer cardiac myosin activators Manickam et al., 2017.

Modified Biginelli Reaction for Heterocyclic Compounds

Research by Strashilina et al. (2018) investigated the modified Biginelli reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, highlighting the compound's utility in synthesizing diverse heterocyclic compounds. This study emphasizes the compound's role in creating substituted (pyrano)chromenones under certain conditions, indicating its versatility in chemical synthesis and potential applications in designing novel therapeutic agents Strashilina et al., 2018.

Hydrogel Formation for Material Sciences

Lloyd and Steed (2011) explored the gelation properties of a related urea derivative, demonstrating hydrogel formation in acidic environments. The study highlighted how the gel's physical properties could be tuned by changing the anion, suggesting potential applications in material science for designing stimuli-responsive materials Lloyd & Steed, 2011.

Environmental and Catalytic Applications

Further research has explored the compound's role in environmental science, specifically in the adsorption of pollutants on stainless steel surfaces in phosphoric media, indicating its potential utility in corrosion prevention and environmental remediation Olusola et al., 2009.

Synthesis of Functionalized Heterocycles

Brahmachari and Banerjee (2014) reported the use of urea as an organo-catalyst in synthesizing diverse, functionalized 2-amino-3-cyano-4H-pyrans, highlighting its significance in pharmaceutical research for generating compounds with potential therapeutic applications Brahmachari & Banerjee, 2014.

properties

IUPAC Name

1-(oxan-4-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3/c16-15(17,18)14(22,11-4-2-1-3-5-11)10-19-13(21)20-12-6-8-23-9-7-12/h1-5,12,22H,6-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECQZZRQGXGYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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